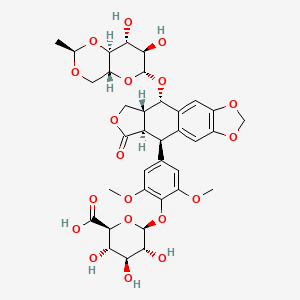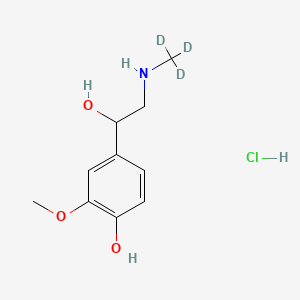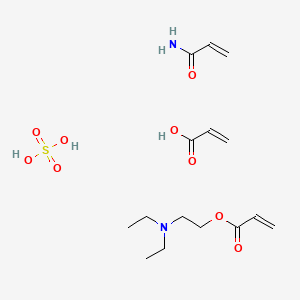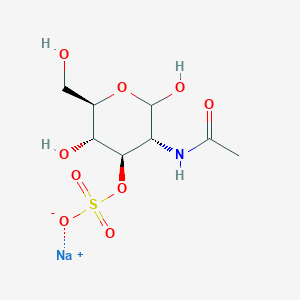
卡替洛尔-d9盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carteolol-d9 Hydrochloride is the deuterium labeled analogue of Carteolol Hydrochloride . It is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . The chemical name for Carteolol Hydrochloride is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .
Synthesis Analysis
The synthesis of Carteolol Hydrochloride involves several steps . The process starts with the preparation of 3-amino-2-cyclohexenone, followed by the preparation of tetrahydro-2, 5 (1H,6H) -quinolinedione. The next steps involve the preparation of 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone and 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, leading to the final product, Carteolol Hydrochloride .Molecular Structure Analysis
Carteolol Hydrochloride has a molecular weight of 292.3734 and a chemical formula of C16H24N2O3 . The structural formula is as follows: C16H24N2O3•HCI .Chemical Reactions Analysis
Carteolol Hydrochloride is known to form complex (ion-pair complexes) with Alizarin yellow R Sodium salt at pH=11.20. This reaction produces a complex red color which is absorbed maximally at 500 nm .科学研究应用
对UVB诱导损伤的保护作用
卡替洛尔盐酸盐已被证明可以保护人角膜上皮细胞免受UVB诱导的损伤。它通过清除自由基的能力减轻细胞损伤,表明在保护眼细胞免受紫外线辐射方面具有潜在应用(Kuwahara et al., 2005)。
眼降压作用
另一项研究强调了卡替洛尔的代谢物8-羟基卡替洛尔的降眼压作用,表明其在青光眼治疗中控制眼压的有效性(Sugiyama et al., 2005)。
用于眼部给药的凝胶制剂的开发
研究还集中在开发环境响应性凝胶制剂,用于卡替洛尔盐酸盐的控释。这种方法旨在提高眼部生物利用度并减少全身吸收,突出了其在配制缓释眼科药物中的实用性(El-Kamel et al., 2006)。
尿液中的电化学检测
一项研究介绍了一种使用十六烷基三甲基溴化铵/纳米氧化锌和多壁碳纳米管电极对尿液中的卡替洛尔盐酸盐进行电化学测定的改性方法。这突出了其在兴奋剂控制和药代动力学研究中的应用(Zhao et al., 2017)。
抗炎作用
卡替洛尔盐酸盐已被研究其抗炎作用,它显着抑制了小鼠模型中促炎细胞因子的产生。这表明在管理炎症相关眼部疾病方面具有潜在应用(Kawai et al., 2004)。
作用机制
Pharmacokinetics
Carteolol-d9 Hydrochloride exhibits good bioavailability with approximately 25% of the ophthalmic dose being absorbed systemically . It is metabolized in the liver via the CYP2D6 enzyme . The drug reaches peak plasma concentration in about 0.25 hours . It has an elimination half-life of approximately 5 hours for urinary elimination and 13.8 hours for terminal elimination . The drug is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of Carteolol-d9 Hydrochloride’s action primarily involve a reduction in intraocular pressure and a decrease in heart rate and blood pressure . It achieves this by reducing the production of aqueous humor in the eye and by decreasing the response to beta-adrenergic stimuli in the heart and blood vessels .
Action Environment
The action, efficacy, and stability of Carteolol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the environment. Additionally, factors like temperature and light can impact the stability of the drug. Therefore, it is recommended to store the drug at a controlled room temperature and protect it from light .
未来方向
生化分析
Biochemical Properties
Carteolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of beta-adrenergic receptors. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. The interaction with CYP2D6 leads to the formation of 8-hydroxycarteolol, a primary metabolite. This interaction is crucial as it determines the pharmacokinetic profile of Carteolol-d9 Hydrochloride .
Cellular Effects
Carteolol-d9 Hydrochloride affects various cell types by inhibiting beta-adrenergic receptors, which play a role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in cardiac cells, Carteolol-d9 Hydrochloride can reduce heart rate and contractility by blocking the effects of catecholamines. In ocular cells, it reduces intraocular pressure, making it useful in the treatment of glaucoma .
Molecular Mechanism
The molecular mechanism of Carteolol-d9 Hydrochloride involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This binding inhibits the downstream signaling pathways, leading to reduced cyclic AMP levels and subsequent physiological effects such as decreased heart rate and intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carteolol-d9 Hydrochloride can change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to Carteolol-d9 Hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Carteolol-d9 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and intraocular pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Carteolol-d9 Hydrochloride is primarily metabolized by CYP2D6, leading to the formation of 8-hydroxycarteolol. This metabolic pathway is essential for the elimination of the compound from the body. The interaction with CYP2D6 and other enzymes ensures that Carteolol-d9 Hydrochloride is efficiently processed, maintaining its pharmacological activity .
Transport and Distribution
Within cells and tissues, Carteolol-d9 Hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites, such as the heart and eyes .
Subcellular Localization
Carteolol-d9 Hydrochloride is localized in specific subcellular compartments, depending on its target. In cardiac cells, it is found in the plasma membrane where beta-adrenergic receptors are located. In ocular cells, it is distributed in the aqueous humor and other eye tissues. This subcellular localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets .
属性
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)




